Ácido 3,4-dietoxi fenilacético

Descripción general

Descripción

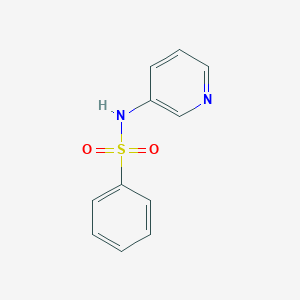

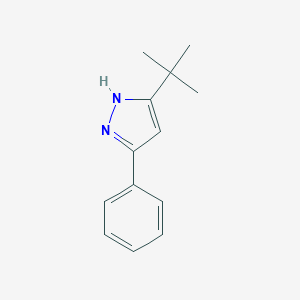

3,4-Diethoxyphenylacetic acid is a chemical compound with the molecular formula C12H16O4 . It is used as a building block in chemical synthesis .

Molecular Structure Analysis

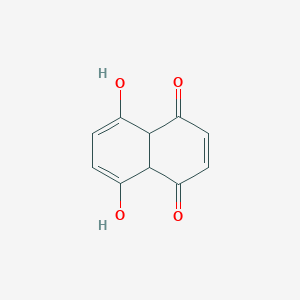

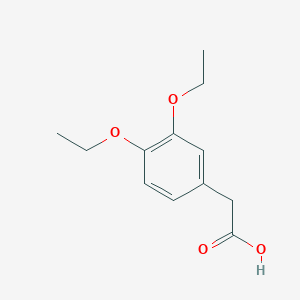

The molecular structure of 3,4-Diethoxyphenylacetic acid consists of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The molecular weight is approximately 224.253 Da .

Physical And Chemical Properties Analysis

3,4-Diethoxyphenylacetic acid is a solid at 20 degrees Celsius . It has a density of 1.1±0.1 g/cm³, a boiling point of 357.2±27.0 °C at 760 mmHg, and a flash point of 134.1±17.2 °C . It has a molar refractivity of 60.0±0.3 cm³ .

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

El ácido 3,4-dietoxi fenilacético se ha identificado como un compuesto con posibles aplicaciones farmacológicas. Es un compuesto sintético que ha mostrado promesa como inhibidor de las bombas de eflujo de resistencia a múltiples fármacos (MDR) . Estas bombas a menudo son responsables del desarrollo de resistencia a los medicamentos de quimioterapia en las células cancerosas, y los inhibidores pueden aumentar la eficacia de la quimioterapia.

Estudios Bioquímicos

En bioquímica, la estructura de este compuesto le permite ser un sustrato para las sulfotransferasas de membrana . Estas enzimas son cruciales en el metabolismo de varias moléculas, incluidas las hormonas, los neurotransmisores y los fármacos. Estudiar su interacción con estas enzimas puede proporcionar información sobre las vías metabólicas y los estados de la enfermedad.

Síntesis Orgánica

El ácido 3,4-dietoxi fenilacético se utiliza en la síntesis orgánica como precursor para moléculas más complejas. Su núcleo de ácido fenilacético es un bloque de construcción versátil en química orgánica, útil en la síntesis de una amplia gama de productos químicos, incluidos los productos farmacéuticos, los agroquímicos y los polímeros .

Ciencia de los Materiales

Los derivados de este compuesto son de interés en la ciencia de los materiales para el desarrollo de nuevos materiales con propiedades ópticas o electrónicas específicas. Su estructura aromática puede contribuir a la estabilidad térmica y la rigidez de los polímeros .

Química Agrícola

La investigación en química agrícola ha explorado el uso de derivados del ácido fenilacético como reguladores del crecimiento o herbicidas. Los grupos dietoxi en el ácido 3,4-dietoxi fenilacético podrían modificar su interacción con las enzimas y hormonas vegetales, afectando el crecimiento y desarrollo de las plantas .

Ciencia Ambiental

En la ciencia ambiental, el estudio de los derivados del ácido fenilacético como el ácido 3,4-dietoxi fenilacético puede ser importante para comprender el destino y el transporte de los compuestos aromáticos en el medio ambiente. Estos estudios pueden informar el desarrollo de estrategias para mitigar el impacto de los contaminantes aromáticos .

Safety and Hazards

Mecanismo De Acción

Target of Action

3,4-Diethoxyphenylacetic acid is a synthetic compound that has been shown to be an inhibitor of multidrug resistance (MDR) efflux pumps . It is also a substrate for membrane sulfotransferases , which are enzymes that catalyze the transfer of sulfate from 3,4-diethoxyphenylacetic acid to other compounds .

Mode of Action

The compound interacts with its targets, the MDR efflux pumps, and inhibits their function . This results in an increase in the concentration of certain drugs within the cell, potentially enhancing their efficacy. As a substrate for membrane sulfotransferases, it participates in the transfer of sulfate groups, which can have various effects depending on the specific biochemical context .

Biochemical Pathways

Its role as a substrate for membrane sulfotransferases suggests that it may be involved in various sulfate transfer reactions . These reactions are crucial in many biological processes, including detoxification, hormone regulation, and molecular signaling.

Pharmacokinetics

Its molecular weight of 22425 g/mol suggests that it may be readily absorbed and distributed within the body

Result of Action

The inhibition of MDR efflux pumps by 3,4-Diethoxyphenylacetic acid can potentially enhance the efficacy of certain drugs by increasing their intracellular concentration . Its role as a substrate for membrane sulfotransferases may also have various effects depending on the specific biochemical context .

Análisis Bioquímico

Biochemical Properties

3,4-Diethoxyphenylacetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can act as a substrate or inhibitor, influencing the enzyme’s activity and, consequently, the metabolic pathways it regulates. Additionally, 3,4-Diethoxyphenylacetic acid may interact with proteins and other biomolecules, affecting their structure and function .

Cellular Effects

The effects of 3,4-Diethoxyphenylacetic acid on cells are diverse and depend on the cell type and concentration of the compound. It has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, 3,4-Diethoxyphenylacetic acid can affect gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .

Molecular Mechanism

At the molecular level, 3,4-Diethoxyphenylacetic acid exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, the compound may inhibit or activate enzymes involved in metabolic pathways, thereby altering the flow of metabolites. Additionally, 3,4-Diethoxyphenylacetic acid can influence gene expression by interacting with transcription factors or other DNA-binding proteins, resulting in changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Diethoxyphenylacetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Diethoxyphenylacetic acid can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 3,4-Diethoxyphenylacetic acid in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic functions or protecting against oxidative stress. At high doses, 3,4-Diethoxyphenylacetic acid can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration .

Metabolic Pathways

3,4-Diethoxyphenylacetic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may further participate in biochemical reactions, influencing metabolic flux and the levels of key intermediates. The compound’s involvement in metabolic pathways highlights its potential role in modulating cellular metabolism .

Transport and Distribution

The transport and distribution of 3,4-Diethoxyphenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of 3,4-Diethoxyphenylacetic acid can affect its biological activity, as its concentration in specific tissues or organelles determines its interaction with target biomolecules .

Subcellular Localization

3,4-Diethoxyphenylacetic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of 3,4-Diethoxyphenylacetic acid is crucial for elucidating its precise role in cellular processes .

Propiedades

IUPAC Name |

2-(3,4-diethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-15-10-6-5-9(8-12(13)14)7-11(10)16-4-2/h5-7H,3-4,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKUHWAANCXBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191783 | |

| Record name | 3,4-Diethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38464-04-9 | |

| Record name | 3,4-Diethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38464-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diethoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038464049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diethoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)

![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)